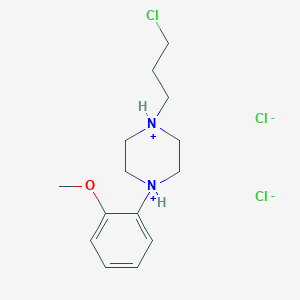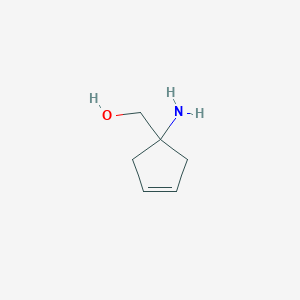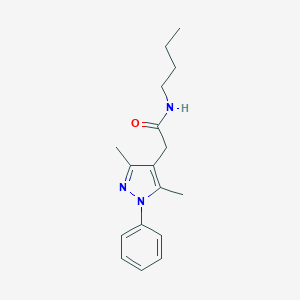
N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide, also known as BDMC, is a pyrazole derivative that has gained attention in recent years due to its potential medicinal properties. BDMC has been studied for its ability to inhibit cancer cell growth, as well as its anti-inflammatory and antioxidant effects. In
作用机制
The mechanism of action of N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide in cancer cells is not fully understood. However, it has been proposed that N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide inhibits cancer cell growth by inducing cell cycle arrest and apoptosis. N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has also been shown to downregulate the expression of various proteins involved in cancer cell proliferation and survival.
In terms of its anti-inflammatory and antioxidant effects, N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress by increasing the activity of antioxidant enzymes.
生化和生理效应
N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has been found to have various biochemical and physiological effects. In animal studies, N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has been shown to reduce tumor growth and metastasis. N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has also been found to reduce inflammation and oxidative stress in various tissues, including the liver and kidneys.
实验室实验的优点和局限性
One advantage of using N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide in lab experiments is its specificity for cancer cells. N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has been shown to selectively inhibit the growth of cancer cells while having minimal effects on normal cells. Additionally, N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has been found to have low toxicity in animal studies.
One limitation of using N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide in lab experiments is its poor solubility in water. This can make it difficult to administer N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide in vivo and may require the use of solvents or other delivery methods.
未来方向
There are several future directions for research on N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide. One area of interest is the development of more efficient synthesis methods for N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide. Another area of research is the identification of the specific proteins and pathways that N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide targets in cancer cells.
In addition, further studies are needed to determine the optimal dosing and administration of N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide in vivo. Future research may also explore the potential use of N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide in combination with other cancer treatments, such as chemotherapy or radiation therapy.
Conclusion:
In conclusion, N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide is a pyrazole derivative that has shown potential medicinal properties, particularly in cancer treatment. Its ability to selectively inhibit cancer cell growth and induce apoptosis has made it a promising candidate for further research. N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide also has anti-inflammatory and antioxidant effects, which may have implications for other diseases. While there are some limitations to using N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide in lab experiments, its specificity for cancer cells and low toxicity make it a valuable tool for cancer research.
合成方法
The synthesis of N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide involves the reaction of butylamine, 4-acetyl-3,5-dimethylphenylhydrazine, and phenyl isothiocyanate. The resulting product is then purified through recrystallization. This synthesis method has been reported to yield N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide with a purity of over 98%.
科学研究应用
N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has been studied for its potential medicinal properties, particularly in cancer treatment. In vitro studies have shown that N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anticancer effects, N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has also been studied for its anti-inflammatory and antioxidant properties. In animal studies, N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has been shown to reduce inflammation and oxidative stress in various tissues.
属性
CAS 编号 |
125103-56-2 |
|---|---|
产品名称 |
N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide |
分子式 |
C17H23N3O |
分子量 |
285.4 g/mol |
IUPAC 名称 |
N-butyl-2-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C17H23N3O/c1-4-5-11-18-17(21)12-16-13(2)19-20(14(16)3)15-9-7-6-8-10-15/h6-10H,4-5,11-12H2,1-3H3,(H,18,21) |
InChI 键 |
TYEQOPUQTBJCKA-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)CC1=C(N(N=C1C)C2=CC=CC=C2)C |
规范 SMILES |
CCCCNC(=O)CC1=C(N(N=C1C)C2=CC=CC=C2)C |
其他 CAS 编号 |
125103-56-2 |
同义词 |
N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



palladium(II) dichloride](/img/structure/B50169.png)
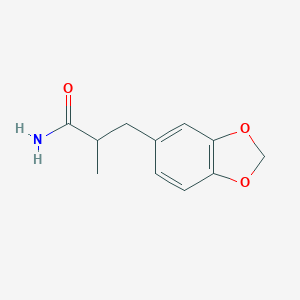
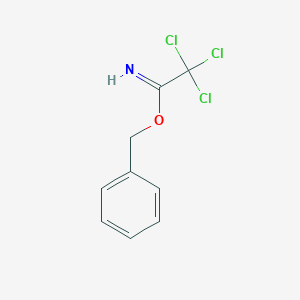

![6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B50180.png)
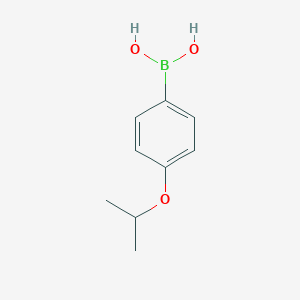
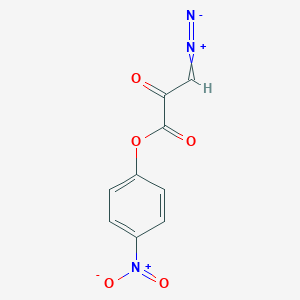
![[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B50183.png)
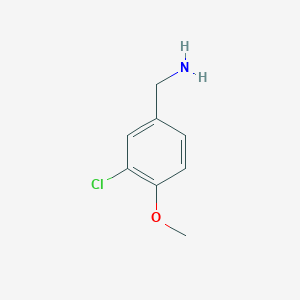

![6-Bromopyrazolo[1,5-A]pyrimidine](/img/structure/B50190.png)
![3-[(2-Carboxyethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50196.png)
